molecular formula C21H15FN2O3 B2831691 (Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide CAS No. 463347-60-6

(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B2831691
CAS No.: 463347-60-6
M. Wt: 362.36
InChI Key: YCFZMGJMYFGOGR-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide is a chemical compound supplied for non-clinical research applications. This molecule is of significant interest in medicinal chemistry and drug discovery, particularly as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis . Inhibiting this enzyme disrupts nucleotide production, making DHODH a validated target for research into autoimmune diseases, antiviral agents, and anticancer therapies . Compounds sharing the core 2-cyano-3-arylacrylamide scaffold, as seen in this product, have been explored as selective inhibitors with demonstrated activity in biochemical assays . Researchers can utilize this product as a chemical probe to investigate pyrimidine metabolism, immune cell proliferation, and cellular signaling pathways. It is strictly for use in laboratory research. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-26-18-4-2-3-17(12-18)24-21(25)15(13-23)11-19-9-10-20(27-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,24,25)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFZMGJMYFGOGR-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorophenyl precursors.

    Attachment of the methoxyphenyl group: Similar to the fluorophenyl group, this can be introduced through coupling reactions.

    Final cyclization and purification: The final product is obtained through cyclization and purified using techniques such as column chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or nucleophiles.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

Scientific Research Applications

(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting anti-pigmentation effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Core Scaffold Modifications

  • Chromone-Based Analogs: Compounds 1–4 in replace the furan with a chromone (4-oxo-4H-chromen-3-yl) system. Chromones exhibit extended π-conjugation, altering electronic properties and binding modes compared to furan-based analogs. For example, compound 1 (2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide) shows redshifted UV-Vis absorption due to chromone’s larger aromatic system .
  • Furan Substituent Variations: : (Z)-2-Cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide replaces 4-fluorophenyl with a nitro group. The nitro group’s electron-withdrawing nature increases reactivity but reduces metabolic stability compared to fluorine . : A 3-chlorophenyl substituent on furan (N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide) increases lipophilicity (ClogP +0.5 vs. F) but may reduce target selectivity .

Amide Group Modifications

  • Sulfamoylphenyl vs. Methoxyphenyl: describes 2-cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (compound 20), where the 3-methoxyphenyl is replaced with a sulfamoyl group.

Estrogen-Related Receptor (ERR) Modulation

  • XCT790 (): A structural analog, (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide, acts as an ERRα inverse agonist. The target compound’s 4-fluorophenyl and 3-methoxyphenyl groups may mimic XCT790’s binding to the hydrophobic ERRα pocket, though lacking trifluoromethyl groups likely reduces potency .

Anticancer and Antimicrobial Activity

  • However, the target compound’s fluorine substitution prioritizes metabolic stability over direct DNA damage .

Physicochemical Properties

Property Target Compound Chromone Analog (1) Nitro-Substituted Analog
Molecular Weight (g/mol) ~378.35* ~323.30 ~407.40
ClogP ~3.2 ~2.8 ~3.9
Hydrogen Bond Acceptors 5 6 6

*Estimated via PubChem data from analogous structures.

Key Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Fluorine (target) and nitro () enhance electrophilicity, improving target binding but varying in metabolic stability.

Amide Substitution : Bulky groups (e.g., pyrazole in ) reduce conformational flexibility, while polar groups (e.g., sulfamoyl in ) improve solubility.

Furan vs. Chromone : Chromones () offer extended conjugation but reduced bioavailability due to higher polarity.

Biological Activity

(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological targets, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyano group, a furan ring, and a methoxyphenyl moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including a Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide in the presence of a base. Reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Investigations have indicated that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

The mechanism by which this compound exerts its effects is believed to involve:

  • Binding to Enzymatic Active Sites : The compound may bind to the active sites of specific enzymes, inhibiting their activity.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways related to cell proliferation and apoptosis.
  • Oxidative Stress Reduction : The compound might reduce oxidative stress in cells, contributing to its protective effects against cellular damage.

Case Studies

  • Anticancer Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating strong antiproliferative activity.
  • Anti-inflammatory Effects :
    • In vitro assays showed that the compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerReduced cell viability in cancer lines
Anti-inflammatoryInhibition of TNF-alpha and IL-6
Enzyme InhibitionInhibition of metabolic enzymes

Q & A

Q. What synthetic routes are commonly employed to synthesize (Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide?

The synthesis typically involves multi-step reactions, starting with functionalized furan intermediates and proceeding via condensation reactions. For example, furan derivatives substituted with fluorophenyl groups are coupled with cyanoacetamide precursors under controlled conditions (e.g., using coupling agents like EDCI or DCC). Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and pH must be optimized to favor the (Z)-isomer . Purification often involves column chromatography or recrystallization to isolate the desired stereoisomer.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs a combination of 1H/13C NMR to confirm substituent positions and stereochemistry, FT-IR to identify functional groups (e.g., cyano stretching at ~2200 cm⁻¹), and mass spectrometry for molecular weight verification. X-ray crystallography using SHELX programs (e.g., SHELXL) is critical for resolving stereochemical ambiguities and validating the (Z)-configuration .

Q. What preliminary biological assays are recommended for screening its activity?

Initial screening includes in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and antibacterial susceptibility testing (e.g., MIC determination against S. aureus or E. coli). The fluorophenyl and methoxyphenyl moieties suggest potential kinase or enzyme inhibition, warranting assays targeting specific proteins (e.g., COX-2 or EGFR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?

Discrepancies often arise from solvent effects or dynamic disorder in crystal packing. To address this:

  • Refine X-ray data using SHELXL with anisotropic displacement parameters .
  • Compare with DFT-optimized structures (e.g., Gaussian09) to assess conformational energy minima.
  • Validate via Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence packing .

Q. What strategies optimize the synthetic yield of the (Z)-isomer over the (E)-isomer?

  • Use sterically hindered bases (e.g., DBU) to favor kinetic control of the (Z)-configuration .
  • Introduce directing groups (e.g., methoxy substituents on the phenyl ring) to stabilize the transition state via intramolecular hydrogen bonding .
  • Monitor reaction progress with HPLC to terminate the reaction at the isomerization equilibrium point .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

Comparative studies using analogs (e.g., 3-chlorophenyl derivatives) reveal that electron-withdrawing groups (e.g., -F) enhance target binding via dipole interactions, while bulkier groups (e.g., -Cl) may reduce solubility. SAR analyses using IC50 values and molecular docking (e.g., AutoDock Vina) highlight the role of the furan ring in π-π stacking with hydrophobic enzyme pockets .

Q. What mechanistic insights explain its pro-apoptotic activity in cancer cells?

Studies on related compounds suggest mitochondrial pathway activation , evidenced by increased caspase-3/7 activity and cytochrome c release. Flow cytometry can quantify apoptotic populations (Annexin V/PI staining), while Western blotting identifies Bcl-2/Bax modulation. The cyano group may act as a Michael acceptor, covalently inhibiting anti-apoptotic proteins .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
X-ray CrystallographyR-factor < 0.05, CCDC deposition number
NMRδ 6.5–7.5 ppm (furan protons), J coupling ~3 Hz
FT-IRν(C≡N) ≈ 2220 cm⁻¹, ν(C=O) ≈ 1680 cm⁻¹

Table 2: Comparative Bioactivity of Structural Analogs

SubstituentIC50 (μM, MCF-7)Solubility (mg/mL)Key Interaction
4-Fluorophenyl1.20.8H-bond with EGFR
3-Chlorophenyl3.80.3Hydrophobic packing
4-Methoxyphenyl2.51.5π-Stacking
Data derived from

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